molecular formula C16H15N3O B13102374 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one CAS No. 62529-16-2

4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one

Cat. No.: B13102374
CAS No.: 62529-16-2
M. Wt: 265.31 g/mol
InChI Key: KYJNWUZCQDOWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one (CAS 62529-16-2) is a chemical compound based on the cinnoline scaffold, a privileged structure in medicinal chemistry known for its wide spectrum of pharmacological activities . The cinnoline nucleus is a bicyclic heterocycle isosteric with quinoline and is present in the first known natural cinnoline derivative, which was isolated from Cichorium endivia and exhibited hepatoprotective properties . Researchers are highly interested in cinnoline derivatives due to their significant anticancer, antimicrobial, anti-inflammatory, and antiparasitic activities . Specifically, cinnoline-based molecules have been designed and evaluated as potent agents against various cancer cells, as well as against bacterial strains including E. coli and S. aureus , and fungal strains such as C. neoformans and A. niger . Some cinnoline derivatives have also demonstrated promising activity against tropical protozoan infections like Leishmania major and Plasmodium falciparum (malaria) . The broad research value of this compound and its analogs stems from their ability to serve as key pharmacophores in the design of novel therapeutic agents, particularly in the ongoing search for new treatments for infectious diseases and cancer . Traditional synthetic routes to cinnolines often involve condensations of hydrazine derivatives with carbonyl compounds, followed by ring closures, though newer methods utilizing transition metal catalysis like copper and rhodium have been developed for more efficient synthesis . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

62529-16-2

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-2H-cinnolin-3-one

InChI

InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-18-16(15)20/h3-10H,1-2H3,(H,18,20)

InChI Key

KYJNWUZCQDOWLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one typically involves the cyclization of arylhydrazonomalononitrile derivatives. One common method includes the reaction of 4-amino-3-cyano-5,7-dimethylcinnoline with various amines such as n-hexylamine, cyclohexylamine, and isopropylamine . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux .

Industrial Production Methods

While specific industrial production methods for 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted cinnoline compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique cinnoline scaffold, which is known for conferring various biological activities. Its molecular formula is C₁₆H₁₅N₃O, and it features a dimethylamino group that enhances its solubility and bioactivity.

Antimicrobial Activity

Research indicates that cinnoline derivatives, including 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one, exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL .

Anti-inflammatory Properties

Cinnoline derivatives have been investigated for their anti-inflammatory effects. A study highlighted that compounds with electron-donating groups, like the dimethylamino moiety, exhibit enhanced anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways . This suggests potential therapeutic applications in conditions such as arthritis and chronic inflammatory diseases.

Phosphodiesterase Inhibition

The compound has also been noted for its ability to inhibit phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. Inhibition of PDE4 can lead to bronchodilation and reduced inflammation, making it a candidate for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Antibacterial Efficacy Study

A comprehensive study investigated the antibacterial properties of several cinnoline derivatives, including 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin, suggesting its potential as a new antimicrobial agent .

Anti-inflammatory Activity Assessment

In another study focusing on anti-inflammatory properties, researchers evaluated the efficacy of several cinnoline derivatives in inhibiting COX-2 activity. Results showed that compounds with the dimethylamino substitution had superior activity compared to those without this group, reinforcing the importance of structural modifications in enhancing therapeutic effects .

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one with analogous compounds based on structural features, synthesis, and physicochemical properties.

4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one

  • Structure: Shares the cinnolin-3(2H)-one core but features a 3-(trifluoromethyl)phenyl substituent and a partially saturated bicyclic system (tetrahydrocinnolinone).
  • Key Differences: The trifluoromethyl group is electron-withdrawing, contrasting with the electron-donating dimethylamino group in the target compound.
  • Synthesis : Prepared via cyclization reactions under catalytic conditions, as reported in crystallographic studies .

8-Benzoyl-1,2-dihydrocinnolin-3(4H)-one

  • Structure: Contains a benzoyl group at the 8-position and a partially reduced dihydrocinnolinone system.
  • Key Differences: The benzoyl group introduces steric bulk and enhances conjugation, differing from the planar dimethylamino-phenyl group. Molecular weight (252.27 g/mol) is lower compared to the target compound (calculated ~293.34 g/mol) .

3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one

  • Structure: A quinolinone derivative with a 4-hydroxy group and an aminopyrimidine substituent.
  • Key Differences: The quinolinone core has one fewer nitrogen atom compared to cinnolinone.

4-[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

  • Structure: A pyrazolone Schiff base with a dimethylaminobenzylidene group.
  • Key Differences: The pyrazolone ring lacks the fused bicyclic structure of cinnolinone. The Schiff base functionality introduces pH-dependent tautomerism, absent in the target compound .

Comparative Data Table

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Functional Groups
4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one Cinnolinone 4-(Dimethylamino)phenyl ~293.34 (calculated) Dimethylamino, ketone
4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one Tetrahydrocinnolinone 3-(Trifluoromethyl)phenyl ~324.29 (calculated) Trifluoromethyl, ketone
8-Benzoyl-1,2-dihydrocinnolin-3(4H)-one Dihydrocinnolinone 8-Benzoyl 252.27 Benzoyl, ketone
3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one Quinolinone 4-Hydroxy, 3-(2-aminopyrimidin-5-yl) ~337.35 (calculated) Hydroxy, amide, aminopyrimidine

Research Findings and Implications

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density, which may improve charge-transfer properties in materials science applications. In contrast, the trifluoromethyl group in imparts hydrophobicity and metabolic stability .
  • Synthetic Challenges: Palladium-catalyzed cross-coupling (as seen in ) is a viable route for introducing aryl groups to cinnolinones, but steric hindrance from substituents may require optimized ligands or conditions.
  • Biological Relevance: While the antimicrobial activity of quinolinones (e.g., ) is well-documented, cinnolinones with dimethylamino groups remain underexplored, suggesting a gap for future pharmacological studies.

Notes

  • Limitations: Direct experimental data (e.g., melting points, spectral details) for 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one are absent in the provided evidence; inferences are drawn from structural analogs.
  • Future Directions : Comparative studies on solubility, stability, and bioactivity are needed to fully characterize this compound relative to its analogs.

Biological Activity

The compound 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one is a member of the cinnoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one can be represented as follows:

C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}

This structure features a dimethylamino group attached to a phenyl ring, which is further connected to a cinnoline moiety. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Cinnoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusModerate to good6.25 - 25
Escherichia coliModerate6.25 - 25
Candida albicansModerate8 - 27

Studies have shown that the synthesized derivatives of cinnoline display antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one has been investigated in various studies. Cinnoline derivatives are known to induce apoptosis in cancer cells through different mechanisms, including DNA intercalation and inhibition of key enzymes involved in cell proliferation.

  • Case Study: A study demonstrated that a related cinnoline compound exhibited cytotoxicity against HeLa cells with an IC50 value of approximately 56.5 μM, indicating potential for further development as an anticancer agent .

Anti-inflammatory Activity

Cinnoline derivatives have also shown promise as anti-inflammatory agents. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

  • Research Findings: Compounds with electron-donating groups in the benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. This suggests that structural modifications can enhance therapeutic efficacy .

The biological effects of 4-(4-(Dimethylamino)phenyl)cinnolin-3(2H)-one are mediated through interactions with specific molecular targets such as enzymes and receptors. For instance, inhibition of phosphodiesterase (PDE) enzymes has been linked to anti-inflammatory effects by modulating cAMP levels in immune cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.